L-Pyroglutamic Acid β-Naphthylamide (CAS 22155-91-5) is a synthetic substrate primarily used for the detection of L-pyroglutamyl aminopeptidase (EC 3.4.19.3), an enzyme also known as pyrrolidonyl arylamidase (PYR).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] Enzymatic hydrolysis of this compound releases β-naphthylamine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] This product can then be coupled with a chromogenic reagent, such as p-dimethylaminocinnamaldehyde, to produce a distinct color change, forming the basis of widely used PYR tests in microbiology and clinical diagnostics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)] These tests are crucial for the presumptive identification of bacterial species like *Streptococcus pyogenes* (group A streptococci) and *Enterococcus* species.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNG5v8Ia4yS5QEkmCdThcSdbwscZ5O3DJ9CmVnb1BJBP460VWpSoqOaBG_Olkm13obsMXuV3ezL8Sjn1QYbHie4D_rUGp1QV7qvYiSjNynLtp2v38DSR3nqT2phd2hqv5AKlHy19rLbBo6BKsQVdgL7w%3D%3D)]
Substituting L-Pyroglutamic Acid β-Naphthylamide with other pyroglutamyl peptidase substrates, such as L-pyroglutamic acid p-nitroanilide (pNA) or fluorogenic analogs like L-pyroglutamyl-7-amido-4-methylcoumarin (AMC), is not a direct replacement and necessitates complete assay redevelopment. Each substrate class yields a different reporter molecule (β-naphthylamine, p-nitroaniline, or aminomethylcoumarin) requiring distinct detection methods—colorimetric coupling, direct spectrophotometry at a different wavelength, or fluorometry, respectively.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHX-Dmt2J8M864LgCJJnLNI5Hbs0EEa2FqivBu62rHHJf23ZgvllQdlZFEtyMl0z_crppIRxwWsoXqKOgrPHum2nrsp6e4WMQEi5yVhCLEhxAAb6ERdP1su-RViRsj3Z_Tx5DSHzikKgU-Dh_GIMEqlnto%3D)] These differences fundamentally alter assay sensitivity, equipment requirements, and workflow compatibility. Furthermore, substrate affinity (Km) and turnover rates (Vmax) are specific to each substrate-enzyme pair, meaning a simple substitution would invalidate existing kinetic data and performance benchmarks.
L-Pyroglutamic Acid β-Naphthylamide serves as the specific substrate in the established Pyrrolidonyl Arylamidase (PYR) test, a rapid diagnostic method.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYNFab7HHr6f5q6LDrYoH53iajPDbpRfWBjJqdtg5bZFJRJUPXK8B189NXZowpOuqLxKxjshJ2s4T2KshvYgzPfnHx2_1xvJ0nduAkXQLXWhyEjMBhyEASqP0yPN6qhUyYsx9EI9lL77KWlt_ltu_m69Pc006dWBaMAs4%3D)] Upon hydrolysis by the target enzyme, the released β-naphthylamine reacts with p-dimethylaminocinnamaldehyde reagent to produce a bright pink or cherry-red color, indicating a positive result, often within two minutes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQET-ByFvU92PjooiHU2gmshhrL_odjdkJufebLD_e52DH9d-AzTQPF3Nf16QeBU7pYL8aWHMZsnV6PLC_uLOePR6yD-riy-KvEhfhZqk3ljXEkiCIE8EhdB0ujFVL--lWWdWfHRkSxmL3rbrTEVRSvw5mT_JjRhSdE%3D)] This contrasts with substrates like p-nitroanilides, which produce a yellow color without a secondary coupling reagent and may offer different sensitivity profiles. The β-naphthylamide-based system is validated for its high specificity in differentiating key pathogens; for example, 98% of group A streptococci and 96% of group D enterococci yield a positive PYR test, while most other streptococci species are negative.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiWaXxqbCr3jfErhdUDUP7u_CIg3MYB3wovdpMAtYTODa3udrCOe5hkYAH67EU4Er-Gsobo3aFutvlD8UywDfrY9jAoYmfG2dnTx4uoMN4cMOHX4WVjHeoywO3ODgofAMRk_S9NUrwmP2T4DpFVQHfaieopMjPOrx11oCob-Ly9f3s)]
| Evidence Dimension | Detection Method and Specificity |
| Target Compound Data | Forms a bright red Schiff base with cinnamaldehyde reagent after hydrolysis. |
| Comparator Or Baseline | p-nitroanilide (pNA) substrates, which self-report by turning yellow upon hydrolysis. |
| Quantified Difference | Not a direct quantitative comparison of signal, but a qualitative difference in detection workflow and established diagnostic specificity (e.g., 98% for *S. pyogenes*). |
| Conditions | Standard PYR test conditions, typically on a substrate-impregnated disk or in broth at 35-37°C. |
This established colorimetric reaction provides a trusted, rapid, and visually unambiguous result, making it a reliable choice for clinical and microbiology labs that have standardized their workflows on the PYR test protocol.
While direct kinetic comparisons for pyroglutamyl aminopeptidase are sparse, studies on related aminopeptidases highlight the favorable kinetics of β-naphthylamide substrates. For an aminopeptidase purified from barley, the Michaelis-Menten constant (Km) for Phenylalanyl-β-naphthylamide (Phe-β-NA) was 0.084 mM, indicating high affinity.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH54YpgZuF91lqlL8wITKtUegMzwjQOrP_s7fYC8f4RvcMYGP1J-VzG-_8Yl8w5oZPddjqZ9HCCktyzSJE06VF2PzG75oIoayYEy5Fzl8KL1ULvomWAWGrkMpYj0O3A5UO-zO998_I3VY-8IZHAVx9b0Ed-XkcJ2jnrac8HJmjSm9hh2OrLcur3F4_NdvX0g16fP_XPM128hU47ZV1zdo05gecp44fQg1STB2VaFWphCEs-S6cuC4CEgpijMg%3D%3D)] In the same study, the Km for Leucine-p-nitroanilide (Leu-p-NA), a common alternative substrate type, was significantly higher at 0.18 mM, indicating lower affinity.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH54YpgZuF91lqlL8wITKtUegMzwjQOrP_s7fYC8f4RvcMYGP1J-VzG-_8Yl8w5oZPddjqZ9HCCktyzSJE06VF2PzG75oIoayYEy5Fzl8KL1ULvomWAWGrkMpYj0O3A5UO-zO998_I3VY-8IZHAVx9b0Ed-XkcJ2jnrac8HJmjSm9hh2OrLcur3F4_NdvX0g16fP_XPM128hU47ZV1zdo05gecp44fQg1STB2VaFWphCEs-S6cuC4CEgpijMg%3D%3D)] Although these are not pyroglutamyl substrates, the data suggests that β-naphthylamide conjugates can be high-affinity substrates for peptidases, a critical factor for achieving assay sensitivity at low substrate concentrations.
| Evidence Dimension | Substrate Affinity (Km) |
| Target Compound Data | Data inferred from Phenylalanyl-β-naphthylamide: Km = 0.084 mM |
| Comparator Or Baseline | Leucine-p-nitroanilide (a different amino acid but a common comparator substrate class): Km = 0.18 mM |
| Quantified Difference | The β-naphthylamide analog showed an affinity more than 2-fold higher (lower Km) than the p-nitroanilide analog. |
| Conditions | Assay with purified aminopeptidase from barley flour, pH 6.5-8.0. |
Higher substrate affinity allows for lower required substrate concentrations in an assay, reducing costs and minimizing potential substrate inhibition, which is a key procurement consideration for high-throughput screening or routine testing.
This compound is the definitive substrate for use in rapid PYR disk or broth-based tests to differentiate *Streptococcus pyogenes* and *Enterococcus* spp. from other streptococci.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGNG5v8Ia4yS5QEkmCdThcSdbwscZ5O3DJ9CmVnb1BJBP460VWpSoqOaBG_Olkm13obsMXuV3ezL8Sjn1QYbHie4D_rUGp1QV7qvYiSjNynLtp2v38DSR3nqT2phd2hqv5AKlHy19rLbBo6BKsQVdgL7w%3D%3D)] Its ability to produce a rapid, clear, red color change upon hydrolysis provides a reliable, cost-effective result critical for clinical microbiology workflows.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)]
As a well-characterized chromogenic substrate, L-Pyroglutamic Acid β-Naphthylamide is suitable for developing and validating activity assays for purified or recombinant pyroglutamyl peptidases. Its properties allow for straightforward kinetic analysis and inhibitor screening in biochemical and pharmaceutical research.
The PYR test using this substrate is also a key differentiator for other clinically relevant bacteria. It can help separate *Citrobacter* spp. (PYR-positive) from most *Salmonella* spp. (PYR-negative) and is used to identify certain coagulase-negative staphylococci like *S. haemolyticus*.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOvOSTfIvpmxw2RbFMwguzkBWv6VOOPAUBC_vcSMIh_tY3Ut6ZozRdItrHjCdCcfYnN_oQkttNsaPenXvE5_luEjWuiiUz6WTGFG9hslBzgenM844UOyZ8yE0m0bERgPBScsEktXyl1nUM3_7Ref-KsLmT3fnKeHchnv3p0JcP2ZNXkPa0QwBDEJMG-_RJf7QeuPMz)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpE1Sds8_aFjctAD1yVM0mSm_24IVjIh5yN7qqr0LnD3_HeYKcbwrtXpFdPE4YlFoD1SZBj0e4itpv1BcZsBvJKMvFHvrtfdlrkg-7f0ueE9EV8oCzS0riPZbj1a7ZsI6OXcHCYHlBiaE4XW2x1lQ1l3Hcaj9Ufyg_oYJ5lH948DDwSW3Kjvtgoqo%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEM20KO1G4qeY0aZK_9NzJ_cXZ4cd53sjLJF4MIp9lbKHHVEJ4jbYepsWvbq2bcnpKy-uTGTJj2UCfd_YtQ2MqMopn5HdchguPfzSzjdx8zKfdXnVssEjm0jgOHLsJsGoECKeRNpLrKKtdJeA%3D%3D)]
Environmental Hazard